3-Fluoro-5-nitro-N-propylbenzamide
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Overview
Description
3-Fluoro-5-nitro-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a nitro group at the fifth position, and a propyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the nitration of 3-fluorobenzamide followed by the introduction of the propyl group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The subsequent alkylation step involves the reaction of the nitro-substituted intermediate with propylamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, thiols, and amines are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atom.
Reduction: 3-Amino-5-nitro-N-propylbenzamide.
Oxidation: Oxidized derivatives of the propyl group, such as carboxylic acids or aldehydes.
Scientific Research Applications
3-Fluoro-5-nitro-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used as a probe to study biological processes involving nitro and fluorine-containing compounds.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
3-Fluoro-5-nitrobenzamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
3-Fluoro-5-nitro-N-methylbenzamide: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.
3-Chloro-5-nitro-N-propylbenzamide:
Uniqueness: 3-Fluoro-5-nitro-N-propylbenzamide is unique due to the combination of the fluorine and nitro groups, which impart distinct electronic properties and reactivity. The presence of the propyl group further differentiates it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-5-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHZIGLBBDGKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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